molecular formula C57H96O6 B12560746 (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate

(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate

Cat. No.: B12560746
M. Wt: 877.4 g/mol
InChI Key: AODZAXDQVIGGDB-UHFFFAOYSA-N
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Description

(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is a complex organic compound characterized by multiple unsaturated fatty acid chains esterified to a glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate typically involves the esterification of glycerol with three different unsaturated fatty acids: octadeca-9,12-dienoic acid, octadeca-6,9,12-trienoic acid, and octadeca-9,12-dienoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as biocatalysts can also be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroperoxides.

    Reduction: The double bonds in the fatty acid chains can be reduced to form saturated fatty acids.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Saturated fatty acid esters.

    Substitution: Amides, different esters.

Scientific Research Applications

(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its unsaturated fatty acid content.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of biodegradable lubricants and surfactants.

Mechanism of Action

The biological effects of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate are primarily attributed to its unsaturated fatty acid chains. These chains can interact with cell membranes, modulating their fluidity and permeability. The compound may also act as a precursor to bioactive lipid mediators that participate in signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-trienoate
  • (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-tetraenoate

Uniqueness

(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is unique due to its specific combination of unsaturated fatty acid chains, which confer distinct physicochemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C57H96O6

Molecular Weight

877.4 g/mol

IUPAC Name

(3-octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate

InChI

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3

InChI Key

AODZAXDQVIGGDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC

Origin of Product

United States

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